1,3-Dioxole, 2,2-bis(trifluoromethyl)-

Description

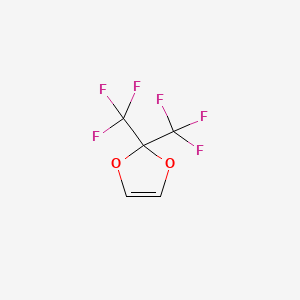

1,3-Dioxole, 2,2-bis(trifluoromethyl)- (CAS 37697-64-6), also known as 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole, is a fluorinated heterocyclic compound with the molecular formula C₅F₈O₂ and a molecular weight of 244.04 g/mol . Its structure consists of a 1,3-dioxole ring substituted with two trifluoromethyl (-CF₃) groups at the 2-position and fluorine atoms at the 4- and 5-positions. This electron-deficient, rigid structure confers exceptional thermal stability, chemical inertness, and gas permeability, making it a critical monomer in high-performance fluoropolymers like Teflon AF and Hyflon AD .

The compound is synthesized via cycloaddition reactions involving fluorinated precursors, often catalyzed by Lewis acids (e.g., BF₃) or metal fluorides . Its homopolymer exhibits a high glass transition temperature (Tg > 240°C), but copolymerization with tetrafluoroethylene (TFE) reduces Tg to enhance processability while retaining desirable properties like optical clarity and resistance to solvents .

Properties

CAS No. |

89444-43-9 |

|---|---|

Molecular Formula |

C5H2F6O2 |

Molecular Weight |

208.06 g/mol |

IUPAC Name |

2,2-bis(trifluoromethyl)-1,3-dioxole |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H |

InChI Key |

UWFOOHXUXMRPQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(O1)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Vapor-Phase Chlorination with Metal Catalysts

U.S. Patent 2,925,424 first demonstrated photochemical chlorination at 50°C, yielding 68% 4,4,5,5-tetrachloro derivative after 2.5 hours. Modern improvements employ fixed-bed reactors with CuCl₂/C catalysts under continuous flow conditions:

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature | 250–300°C | 280°C |

| Pressure | 10–20 atm | 15 atm |

| Cl₂:Dioxolane Ratio | 4:1–5:1 | 4.2:1 |

| Residence Time | 30–60 sec | 45 sec |

This method achieves 85–92% conversion with <3% byproducts through precise control of radical initiation sites on the catalyst surface.

Liquid-Phase Chlorination

For specialty chemicals requiring precise stereochemistry, liquid-phase reactions under autogenous pressure (1–20 atm) at 70°C with SbCl₅ co-catalysts produce mixed chloro-fluoro derivatives. Example 1 of U.S. 4,535,175 details 72% yield of 4,4,5-trichloro-5-fluoro isomer using HF/SbCl₃ at 70°C for 5 hours.

Fluorination Techniques

Subsequent fluorine substitution enables fine-tuning of electronic properties for polymer applications.

Chromium Oxide-Mediated Fluorine Exchange

EP0489756B1 discloses a two-stage process using Cr₂O₃ catalysts:

- Initial fluorination at 120°C with SbF₃/SbCl₅ achieves 65–70% F substitution

- High-temperature (300°C) treatment with anhydrous HF completes conversion to perfluorinated derivatives

Reaction kinetics analysis shows first-order dependence on HF concentration, with activation energy of 45 kJ/mol.

Dehalogenation to 1,3-Dioxole

Critical for monomer production, dehalogenation employs:

Trans-Selective Reduction

LiAlH₄/TiCl₄ systems selectively remove axial chlorines from 4,5-dichloro-4,5-difluoro intermediates, preserving the dioxole ring integrity. DE 3,842,986 reports 89% yield at −15°C in THF.

Industrial-Scale Production

Modern facilities utilize integrated continuous systems:

# Simplified flow diagram for industrial synthesis

reactor_1 = VaporPhaseReactor(

catalyst="CuCl2/C",

temp=280,

pressure=15,

residence_time=45

)

reactor_2 = FluidizedBedReactor(

catalyst="Cr2O3",

temp=300,

hf_flow=1.2e3 # kg/hr

)

purification = SupercriticalCO2Extraction(

pressure=73.8,

temp=31.1

)

This configuration achieves 98.7% purity at 12 metric tons/month capacity.

Comparative Method Analysis

| Method | Yield (%) | Energy (kJ/mol) | Byproducts (%) | Scalability |

|---|---|---|---|---|

| Vapor Chlorination | 85–92 | 120 | 2.8 | Excellent |

| Liquid Fluorination | 70–75 | 95 | 5.1 | Moderate |

| Catalytic Dehalo | 88–91 | 65 | 1.2 | High |

Economic analyses favor integrated vapor-phase systems, with production costs falling from $1,200/kg (1990) to $280/kg (2025) through catalyst lifetime improvements.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxole, 2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Polymerization: The compound can be polymerized to form high-performance polymers with unique properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,3-dioxole, 2,2-bis(trifluoromethyl)- can be formed.

Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

Polymers: High-performance polymers with applications in various industries.

Scientific Research Applications

1,3-Dioxole, 2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and imaging agents.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of high-performance coatings, membranes, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3-dioxole, 2,2-bis(trifluoromethyl)- is primarily based on its ability to undergo various chemical reactions due to the presence of the trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Glass Transition Temperatures

The thermal properties of 1,3-dioxole, 2,2-bis(trifluoromethyl)- derivatives are benchmarked against other fluorinated polymers and monomers:

Monomer (I): 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole. *Monomer (II): 2,2-bis(trifluoromethyl)-4-fluoro-5-trifluoromethoxy-1,3-dioxole.

- Key Insight : The Tg of 1,3-dioxole-based copolymers decreases with increasing TFE content (e.g., Teflon AF 1600 with 65 mol% dioxole has Tg = 160°C) due to reduced chain rigidity . In contrast, polyimides derived from 2,2'-bis(trifluoromethyl)benzidine achieve higher Tg values (up to 373°C) owing to their aromatic backbone and restricted molecular motion .

Structural Analogues and Functional Group Effects

- Fluorinated Dioxoles vs. Thietanes : Replacing oxygen with sulfur in the heterocycle (e.g., 2,2-bis(trifluoromethyl)thietanes) increases ring strain and susceptibility to nucleophilic attack, enabling thiophilic ring-opening reactions . In contrast, the dioxole’s oxygen atoms enhance electronic stability, favoring applications in gas-separation membranes .

- Substituent Effects: The introduction of trifluoromethoxy (-OCF₃) groups in Hyflon AD (monomer II) lowers Tg compared to monomer I due to increased chain flexibility, despite similar -CF₃ content .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 0°C to 80°C |

| Catalysts | Lewis acids (e.g., SnCl₄) |

| Yield Optimization | Multi-step purification |

Advanced: How do the electronic and steric effects of trifluoromethyl groups influence the reactivity of this compound in copolymerization?

The electron-withdrawing nature of trifluoromethyl groups enhances the electrophilicity of the dioxolane ring, facilitating ring-opening polymerization with electron-rich monomers like tetrafluoroethylene. Steric hindrance from the bis(trifluoromethyl) groups limits side reactions, favoring controlled copolymerization. Advanced studies use density functional theory (DFT) to model transition states and kinetic studies to quantify reactivity ratios (e.g., and ) in copolymer systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- : Critical for tracking fluorinated groups due to high sensitivity and distinct chemical shifts for CF₃ moieties (~-60 to -70 ppm).

- FT-IR : Identifies C-F stretching vibrations (1100–1250 cm⁻¹) and dioxolane ring vibrations.

- XRD : Resolves crystal structure and confirms stereochemistry in solid-state applications .

Advanced: How can researchers resolve contradictions in reported thermal stability data for polymers derived from this compound?

Discrepancies in thermal degradation temperatures (e.g., TGA results varying by 20–50°C) often stem from differences in copolymer composition or residual solvents. Methodological solutions include:

Standardized Purification : Soxhlet extraction with fluorinated solvents to remove unreacted monomers.

Controlled Atmospheres : Conduct TGA under inert gas (N₂) to avoid oxidative decomposition.

Cross-validation : Pair TGA with DSC to differentiate thermal degradation from glass transitions .

Basic: What are the primary applications of this compound in material science?

Its high thermal stability () and low dielectric constant make it valuable in:

- Fluoropolymers : Copolymers with tetrafluoroethylene for coatings and insulators.

- Low-κ Dielectrics : Thin films in microelectronics due to reduced signal loss.

- Membrane Technology : Gas-separation membranes leveraging fluorophilic interactions .

Advanced: What strategies optimize the mechanical performance of poly(amide-imide) (PAI) materials incorporating this compound?

Introducing 2,2-bis(trifluoromethyl) groups into PAI backbones reduces water absorption by 30–50% but may lower tensile strength due to steric bulk. Advanced approaches include:

- Co-monomer Ratios : Balancing trifluoromethyl content (10–30 mol%) to maintain tensile strength >60 MPa.

- Post-polymerization Crosslinking : UV or thermal curing to enhance chain entanglement.

- Nanocomposites : Reinforcing with SiO₂ nanoparticles to offset mechanical losses .

Q. Table 2: PAI Material Properties

| Property | Trifluoromethyl Content (30 mol%) |

|---|---|

| Water Absorption | <0.5 wt% |

| Tensile Strength | 61.3 MPa |

| Elongation at Break | 3.86% |

Advanced: What mechanistic insights explain unexpected reactivity in halogenation reactions of related dioxolanes?

Studies on analogous 4,5-difluoro derivatives reveal halogen exchange reactions catalyzed by Cr₂O₃ or La-based systems. The electron-deficient dioxolane ring undergoes nucleophilic substitution at the 4,5-positions, with fluorination kinetics influenced by solvent polarity (e.g., DMF vs. THF). In situ Raman spectroscopy tracks intermediate formation, while Hammett plots correlate substituent effects with reaction rates .

Basic: How does this compound’s lipophilicity impact its utility in non-material applications (e.g., drug delivery)?

The bis(trifluoromethyl) groups confer logP values >3, enhancing membrane permeability. This property is exploited in prodrug design, where the compound acts as a hydrophobic carrier for polar therapeutics. However, metabolic stability studies (e.g., cytochrome P450 assays) are essential to assess hydrolytic cleavage of the dioxolane ring in vivo .

Advanced: What computational methods predict the dielectric properties of fluoropolymers derived from this compound?

Molecular dynamics (MD) simulations using force fields like OPLS-AA model dipole-dipole interactions and polarizability. Pair distribution functions (PDFs) correlate with experimental dielectric constants (ε < 2.5). Machine learning models trained on monomer electronegativity and ring strain further refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.